molecular formula C15H24N2 B14324170 Piperazine, 1-pentyl-4-phenyl- CAS No. 105746-14-3

Piperazine, 1-pentyl-4-phenyl-

Cat. No.: B14324170
CAS No.: 105746-14-3
M. Wt: 232.36 g/mol
InChI Key: ZKKDALBVDJQSRV-UHFFFAOYSA-N
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Description

Piperazine, 1-pentyl-4-phenyl-, is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-pentyl-4-phenyl-, typically involves the reaction of 1-phenylpiperazine with a pentyl halide under basic conditions. A common method includes:

    Reactants: 1-phenylpiperazine and pentyl bromide.

    Solvent: Anhydrous ethanol or another suitable solvent.

    Base: Potassium carbonate or sodium hydroxide.

    Reaction Conditions: The mixture is heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-pentyl-4-phenyl-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pentyl groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines or hydrocarbons.

    Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, Piperazine, 1-pentyl-4-phenyl-, is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological systems. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of piperazine-based drugs.

Medicine

Piperazine derivatives have been explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-parasitic activities. Piperazine, 1-pentyl-4-phenyl-, may serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Piperazine, 1-pentyl-4-phenyl-, exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The phenyl and pentyl groups can influence the compound’s binding affinity and selectivity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Lacks the pentyl group, making it less hydrophobic and potentially altering its biological activity.

    1-Benzylpiperazine: Contains a benzyl group instead of a pentyl group, which can affect its pharmacological properties.

    1-(2-Pyridyl)piperazine:

Uniqueness

Piperazine, 1-pentyl-4-phenyl-, is unique due to the combination of the phenyl and pentyl groups, which confer specific chemical and biological properties. This combination can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

105746-14-3

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

1-pentyl-4-phenylpiperazine

InChI

InChI=1S/C15H24N2/c1-2-3-7-10-16-11-13-17(14-12-16)15-8-5-4-6-9-15/h4-6,8-9H,2-3,7,10-14H2,1H3

InChI Key

ZKKDALBVDJQSRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCN(CC1)C2=CC=CC=C2

Origin of Product

United States

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